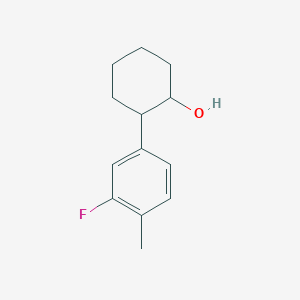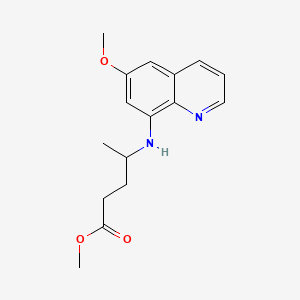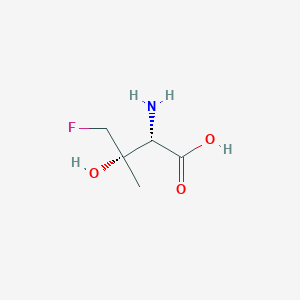
1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane: is a deuterated compound, where hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is of interest due to its unique isotopic properties, which make it useful in various scientific applications, including spectroscopy and tracer studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane can be synthesized through the reaction of deuterated ethylamine with carbon disulfide, followed by oxidation. The reaction typically involves the following steps:
Deuterated Ethylamine Preparation: Deuterated ethylamine is prepared by the reaction of deuterated ethanol with ammonia.
Formation of Deuterated Ethyl Isothiocyanate: The deuterated ethylamine reacts with carbon disulfide to form deuterated ethyl isothiocyanate.
Oxidation: The deuterated ethyl isothiocyanate is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new compounds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Electrophiles such as halogens or acids are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products:
Substitution Reactions: Products include deuterated amines, alcohols, and thiols.
Addition Reactions: Products include halogenated or acid-substituted derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include deuterated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic properties allow for precise tracking using spectroscopic methods.
Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems. It helps in understanding metabolic pathways and enzyme activities.
Medicine: The compound is used in pharmacokinetic studies to track the distribution and metabolism of drugs in the body. Its isotopic properties provide accurate and detailed information on drug behavior.
Industry: In industrial applications, this compound is used in the production of deuterated materials, which are essential in various high-tech applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane involves its interaction with molecular targets through its isothiocyanate group. The isothiocyanate group can react with nucleophiles, forming covalent bonds with amino acids in proteins or other biological molecules. This interaction can alter the function of the target molecule, leading to various biological effects. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing the compound’s effectiveness in tracer studies.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2-Pentadeuterio-2-deuteriooxyethane: Another deuterated compound used in similar applications.
Deuterated Ethyl Isothiocyanate: A precursor in the synthesis of 1,1,1,2,2-Pentadeuterio-2-isothiocyanatoethane.
Deuterated Ethylamine: Used in the preparation of deuterated isothiocyanates.
Uniqueness: this compound is unique due to its specific isotopic composition and the presence of the isothiocyanate group. This combination provides distinct properties that make it valuable in various scientific and industrial applications. Its stability and resistance to metabolic degradation, along with its ability to form covalent bonds with biological molecules, set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C3H5NS |
|---|---|
Molekulargewicht |
92.18 g/mol |
IUPAC-Name |
1,1,1,2,2-pentadeuterio-2-isothiocyanatoethane |
InChI |
InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
HBNYJWAFDZLWRS-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N=C=S |
Kanonische SMILES |
CCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)










